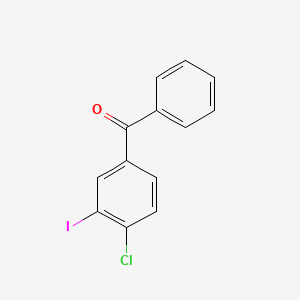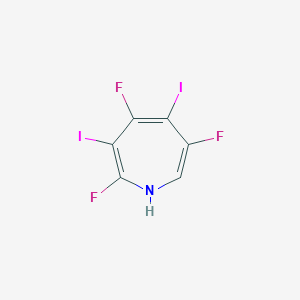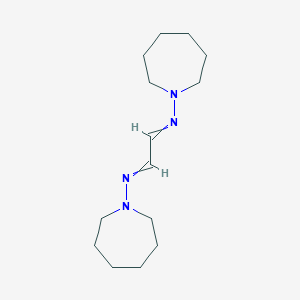
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene is an organic compound with the molecular formula C14H24Br2F2. This compound contains a total of 42 atoms, including 24 hydrogen atoms, 14 carbon atoms, 2 fluorine atoms, and 2 bromine atoms . It is a halogenated hydrocarbon, which means it contains halogen atoms (bromine and fluorine) in its structure.
Métodos De Preparación
The synthesis of 3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene typically involves multiple steps, including halogenation and alkylation reactions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Halogenation: Introduction of bromine and fluorine atoms into the hydrocarbon chain.
Alkylation: Addition of ethyl groups to the hydrocarbon chain.
Industrial production methods for this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents used.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with other molecules, influencing their chemical and biological properties. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
3,8-Dibromo-4,7-diethyl-5,6-difluorodec-5-ene can be compared with other halogenated hydrocarbons, such as:
- 4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole
- 3,8-Dibromo-4,7-diethyl-5,6-difluorodecane (without the double bond)
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and ethyl groups, as well as the presence of a double bond, which influences its reactivity and applications.
Propiedades
Número CAS |
920492-59-7 |
|---|---|
Fórmula molecular |
C14H24Br2F2 |
Peso molecular |
390.14 g/mol |
Nombre IUPAC |
3,8-dibromo-4,7-diethyl-5,6-difluorodec-5-ene |
InChI |
InChI=1S/C14H24Br2F2/c1-5-9(11(15)7-3)13(17)14(18)10(6-2)12(16)8-4/h9-12H,5-8H2,1-4H3 |
Clave InChI |
PWUJILASUCFEPC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(CC)Br)C(=C(C(CC)C(CC)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)



![7,8-Dihydronaphtho[1,2-c]furan-1,3,9(6H)-trione](/img/structure/B14186848.png)

methanone](/img/structure/B14186855.png)
![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)

